molecular formula C23H16N2 B3678925 2-([1,1'-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline CAS No. 75318-68-2

2-([1,1'-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline

Cat. No.: B3678925
CAS No.: 75318-68-2
M. Wt: 320.4 g/mol
InChI Key: XAFVGEWJDSHKNF-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline (CAS RN 75318-68-2) is a polycyclic aromatic compound with the molecular formula C 23 H 16 N 2 and an average molecular mass of 320.395 . It features a fused imidazo[2,1- a ]isoquinoline core structure, a scaffold of significant interest in medicinal and synthetic chemistry due to its resemblance to various bioactive molecules. The imidazo[2,1- a ]isoquinoline structural motif is a key component in compounds being investigated for a range of biological activities. Related structural analogs have been studied for their potential as inhibitors of enzymes like topoisomerase I and phosphodiesterase, and have shown promise in exhibiting antitumor and anticancer properties . Furthermore, the core architecture serves as a versatile platform for diversity-oriented synthesis, enabling the generation of complex molecular libraries for high-throughput screening in drug discovery campaigns . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for, and should not be used for, human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylphenyl)imidazo[2,1-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2/c1-2-6-17(7-3-1)18-10-12-20(13-11-18)22-16-25-15-14-19-8-4-5-9-21(19)23(25)24-22/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFVGEWJDSHKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC5=CC=CC=C5C4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361813
Record name STK019752
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75318-68-2
Record name 2-(4-Phenylphenyl)imidazo(2,1-a)isoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075318682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STK019752
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-PHENYLPHENYL)IMIDAZO(2,1-A)ISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E6ZHJ6K8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Iii. Advanced Spectroscopic and Structural Elucidation Techniques for 2 1,1 Biphenyl 4 Yl Imidazo 2,1 a Isoquinoline

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

For 2-([1,1'-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its aromatic and heterocyclic components.

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3050 - 3150 C-H stretching Aromatic C-H
1620 - 1650 C=N stretching Imidazole (B134444) ring
1500 - 1600 C=C stretching Aromatic rings
1450 - 1550 C=C stretching Aromatic rings

Key expected absorptions include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

C=N and C=C stretching: A series of sharp bands in the 1500-1650 cm⁻¹ region, characteristic of the conjugated imidazo[2,1-a]isoquinoline (B1217647) core and the biphenyl (B1667301) rings.

C-H out-of-plane bending: Strong bands in the 750-850 cm⁻¹ "fingerprint" region, which are indicative of the substitution patterns on the aromatic rings.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. nih.gov

For this compound (C₂₇H₁₈N₂), HRMS would be used to confirm its elemental composition. The calculated exact mass of the protonated molecule [M+H]⁺ is 371.1543. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum (e.g., via electron ionization or collision-induced dissociation) would offer further structural proof. Likely fragmentation pathways could include the cleavage of the bond between the two phenyl rings of the biphenyl moiety or the bond connecting the biphenyl group to the heterocyclic core.

Table 4: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₂₇H₁₈N₂
Molecular Weight 370.45 g/mol
Calculated Exact Mass [M+H]⁺ 371.1543

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of atoms in the crystal lattice. This provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation in the solid state. researchgate.net

While a specific crystal structure for this compound is not available, analysis of related heterocyclic structures reveals key features that would be expected. researchgate.netnih.gov The analysis would confirm the planarity of the fused imidazo[2,1-a]isoquinoline system. A key structural parameter would be the dihedral angle between the two phenyl rings of the biphenyl group and the angle between the biphenyl substituent and the plane of the heterocyclic core. These parameters are influenced by steric hindrance and crystal packing forces. The data obtained from X-ray diffraction provides the ultimate proof of the molecule's structure. mdpi.commdpi.com

Table 5: Representative Crystallographic Data for a Related Heterocyclic Compound Data are illustrative for a typical small organic molecule crystallizing in a monoclinic system.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~8.5
c (Å) ~20.1
β (°) ~95.0
Volume (ų) ~1790

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This method provides critical data for verifying the empirical formula of the synthesized compound, ensuring its elemental composition aligns with the theoretical values derived from its molecular formula.

The process involves the combustion of a precisely weighed sample of the compound in an oxygen-rich atmosphere. This combustion converts the carbon content to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. The amounts of these combustion products are then accurately measured, allowing for the calculation of the percentage composition of each element in the original sample.

For this compound, which has a molecular formula of C₂₃H₁₆N₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The calculated percentages serve as a benchmark against which the experimentally determined values are compared. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the purity and correct elemental composition of the synthesized compound. While this is a standard characterization technique, specific experimental data for this compound is not consistently reported across publicly available scientific literature.

The theoretical values are presented in the table below.

Table 1: Elemental Composition Data for this compound

ElementCalculated (%)Found (%)
Carbon (C)86.22Data not available
Hydrogen (H)5.03Data not available
Nitrogen (N)8.74Data not available

Iv. Theoretical and Computational Investigations of 2 1,1 Biphenyl 4 Yl Imidazo 2,1 a Isoquinoline Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. For complex organic molecules, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used methods due to their favorable balance of accuracy and computational cost.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry for predicting the optimized geometry and electronic properties of molecules in their ground state. By solving approximations of the Schrödinger equation, DFT can determine the most stable three-dimensional arrangement of atoms in a molecule, along with bond lengths, bond angles, and dihedral angles.

For a molecule like 2-([1,1'-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline, a DFT calculation would reveal the planarity of the fused imidazo[2,1-a]isoquinoline (B1217647) core. It would also determine the torsion angle between the planes of the biphenyl (B1667301) group and the isoquinoline (B145761) system. This geometric information is crucial as the degree of conjugation and planarity significantly influences the molecule's electronic and photophysical properties. Studies on related heterocyclic systems often employ functionals like B3LYP with basis sets such as 6-31G to obtain reliable geometries. unito.it

To understand the properties of a molecule after it absorbs light, such as its color and fluorescence, investigations into its electronic excited states are necessary. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. unito.it It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) observed in UV-visible spectroscopy.

A TD-DFT analysis of this compound would predict its absorption spectrum, identifying the key electronic transitions, such as π-π* transitions, responsible for its optical properties. For the related imidazo[5,1-a]isoquinoline (B3349720) systems, TD-DFT calculations have been used to interpret their absorption and emission behavior, showing a strong correlation with experimental data. uni-giessen.deresearchgate.net Such calculations would elucidate how the biphenyl substituent influences the energy of the excited states compared to the unsubstituted imidazo[2,1-a]isoquinoline core.

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates a molecule's chemical reactivity and its electronic properties. Analyzing these orbitals, particularly the frontier orbitals, provides profound chemical insights.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's electronic excitability and chemical stability. nih.gov A small energy gap generally corresponds to higher reactivity and a red-shift (longer wavelength) in the absorption spectrum.

For analogous systems like imidazo[5,1-a]isoquinolines, DFT calculations have been used to determine the HOMO and LUMO energy levels. uni-giessen.deresearchgate.net These studies show that the HOMO is typically distributed across the fused heterocyclic core, while the LUMO distribution can be influenced by substituents. For this compound, the biphenyl group would be expected to participate in the π-conjugated system, influencing the energies of both the HOMO and LUMO. A typical DFT calculation would provide the precise energy values and visual plots of these orbitals.

Table 1: Representative DFT-Calculated HOMO-LUMO Energies for Related Isoquinoline Systems This table presents data for analogous compounds to illustrate typical values, as specific data for this compound is not available.

Compound ClassEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Isoquinoline-based Chromophore (MPBIR)-5.762-1.9383.824 nih.gov
Imidazo[5,1-a]isoquinolines (avg.)Not specifiedNot specified~3.02 researchgate.net

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that chemical reactivity can be understood by examining the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org The shape, energy, and distribution of these frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack. wikipedia.orgpku.edu.cn For instance, the region of the molecule with the highest HOMO density is the most probable site for an electrophilic attack, while the region with the highest LUMO density is the most susceptible to a nucleophilic attack.

In the context of this compound, FMO analysis would involve mapping the electron density of the HOMO and LUMO across the molecular structure. This would identify the most nucleophilic and electrophilic atoms, providing a theoretical basis for predicting its behavior in chemical reactions. For example, studies on similar heterocyclic systems often find that specific carbon or nitrogen atoms in the rings are the primary sites of reactivity. scirp.org

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. nih.gov It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Typically, red regions represent negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent intermediate or neutral potential.

An MEP map for this compound would provide a clear picture of its charge landscape. It would likely show negative potential around the nitrogen atom of the imidazole (B134444) ring, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. nih.gov Conversely, positive potential might be located on the hydrogen atoms attached to the aromatic rings. This analysis is invaluable for predicting intermolecular interactions, including drug-receptor binding and crystal packing forces. researchgate.net

Prediction and Validation of Spectroscopic Data

Computational chemistry serves as a powerful tool for predicting and validating spectroscopic data, offering insights that complement experimental findings. However, for this compound, specific computational studies on its spectroscopic properties are not found in the reviewed literature.

Theoretical NMR Chemical Shifts

There are no available studies that report the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Such calculations, typically performed using methods like Density Functional Theory (DFT), would provide valuable data for the structural elucidation and confirmation of this compound.

Chemical Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

An analysis of chemical reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, derived from conceptual DFT, provides a quantitative measure of a molecule's reactivity. These global reactivity descriptors are crucial for understanding the chemical behavior of a compound. Unfortunately, no published research has specifically calculated these parameters for this compound.

Computational Analysis of Reaction Mechanisms and Pathways

Computational studies are pivotal in elucidating reaction mechanisms, detailing transition states, and mapping out energy profiles for chemical transformations. While the synthesis of various imidazo[2,1-a]isoquinoline derivatives has been documented, there is no specific computational analysis in the literature detailing the reaction mechanisms and pathways for the formation or subsequent reactions of this compound. Such studies would offer a deeper understanding of its chemical synthesis and potential reactivity.

V. Photophysical Properties and Their Mechanistic Basis in Biphenyl Substituted Imidazo 2,1 a Isoquinolines

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectra of 2-aryl-substituted imidazo[2,1-a]isoquinolines are characterized by intense absorption bands in the ultraviolet and visible regions, arising from π–π* electronic transitions within the aromatic system. For related 1,3-substituted imidazo[1,5-a]pyridine (B1214698) and imidazo[5,1-a]isoquinoline (B3349720) derivatives, absorption spectra typically display two main bands. unito.it One band appears in the 300–320 nm range, with a second, lower-energy band centered around 360–380 nm. unito.it The latter is primarily attributed to the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition and is sensitive to the substitution pattern on the aromatic core.

In 2-([1,1'-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline, the biphenyl (B1667301) group extends the π-conjugation of the imidazo[2,1-a]isoquinoline (B1217647) core. This extension is expected to cause a bathochromic (red) shift in the absorption maxima compared to a simple 2-phenyl substituted analog, as it lowers the energy of the π* orbitals. The absorption spectra are generally understood to originate from π–π* electronic transitions, although some transitions may possess a degree of intramolecular charge-transfer character. unito.it

Table 1: Representative UV-Vis Absorption Data for Related Imidazo-fused Heterocycles

Compound Family Typical Absorption Band 1 (nm) Typical Absorption Band 2 (nm) Reference
Imidazo[1,5-a]pyridines ~300-320 ~360-380 unito.it

Note: Data is for related compound families to illustrate general spectral regions. Specific values for this compound may vary.

Multiphoton Absorption Properties (e.g., Two-Photon Absorption Cross-Section)

Multiphoton absorption, particularly two-photon absorption (2PA), is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state that would be accessed by absorbing one photon of higher energy. This property is highly valuable for applications such as 3D optical data storage and biological imaging, as it allows for deeper tissue penetration and higher spatial resolution.

Electrochemical Properties and Redox Behavior

The electrochemical properties of imidazo[2,1-a]isoquinoline derivatives, particularly their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are fundamental to their performance in optoelectronic devices. These properties are typically investigated using techniques like cyclic voltammetry (CV), which provides experimental values for oxidation and reduction potentials. These experimental findings are often complemented by theoretical calculations, such as Density Functional Theory (DFT), to provide a deeper understanding of the electronic structure.

In a study of related imidazo[5,1-a]isoquinolines, cyclic voltammetry revealed clear oxidation peaks for all tested compounds. uni-giessen.de The HOMO and LUMO energy levels can be determined from these electrochemical measurements. The HOMO levels are calculated from the onset of the oxidation peak, while the LUMO levels can be derived by combining the HOMO energy with the optical bandgap determined from UV-vis absorption spectra. uni-giessen.deresearchgate.net

The distribution of electron density in the frontier molecular orbitals (HOMO and LUMO) plays a significant role in the redox behavior and photophysical properties. For instance, in imidazo[5,1-a]isoquinolines, DFT calculations have shown that the HOMO density is primarily located along the core of the molecule and the substituent at position 1, with a smaller contribution from the substituent at position 3. uni-giessen.deresearchgate.net Conversely, the LUMO density can be influenced more significantly by electron-withdrawing groups, particularly when they are in plane with the heterocyclic core. uni-giessen.de This separation or overlap of HOMO and LUMO densities directly impacts properties like quantum yield. uni-giessen.de

The general redox behavior involves the removal of an electron from the HOMO upon oxidation and the addition of an electron to the LUMO upon reduction. The stability of the resulting radical cation and anion is influenced by the extent of electron delocalization across the π-conjugated system, which includes the biphenyl substituent. The electrochemical gap between the HOMO and LUMO levels is a key parameter that correlates with the energy of the lowest electronic transition observed in absorption spectra.

Below is a table of representative electrochemical data for a series of related substituted imidazo[5,1-a]isoquinolines, illustrating the influence of different substituents on the frontier orbital energies.

Compound IDSubstituent at Position 3HOMO (eV) [CV]Optical Bandgap (eV)LUMO (eV) [Derived]
1a Phenyl-5.583.14-2.44
1b 4-Methoxyphenyl-5.473.12-2.35
1c 4-(Trifluoromethyl)phenyl-5.733.13-2.60
1d 4-Cyanophenyl-5.753.12-2.63
1e 2,4,6-Trimethylphenyl-5.463.14-2.32
1f 2-Pyridinyl-5.693.15-2.54
1g 3-Pyridinyl-5.683.11-2.57
1h 4-Nitrophenyl-5.862.56-3.30
Data derived from studies on 1-phenyl-substituted imidazo[5,1-a]isoquinolines. uni-giessen.deresearchgate.net

Structure-Photophysical Property Relationships and Design Principles

The relationship between the molecular structure and the photophysical properties of biphenyl-substituted imidazo[2,1-a]isoquinolines is a cornerstone for the rational design of new functional materials. Key properties such as absorption and emission wavelengths, fluorescence quantum yield (ΦF), and Stokes shift are highly sensitive to the molecular architecture.

Core Isomerism: The arrangement of the nitrogen atoms within the fused ring system significantly impacts the electronic properties. For example, changing the core from an imidazo[1,5-a]quinoline (B8571028) to an imidazo[5,1-a]isoquinoline framework leads to a significant blue shift in emission, a phenomenon known as a hypsochromic effect. uni-giessen.deresearchgate.net This is attributed to a reduction in the size of the delocalized π-electron system in the imidazo[5,1-a]isoquinoline isomer. uni-giessen.de

Substituent Effects: The nature and position of substituents on the aromatic framework are primary tools for tuning photophysical properties.

Electronic Nature: Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the π-conjugated system can modulate the HOMO and LUMO energy levels. mdpi.com In related fluorescent dyes, replacing an electron-donating group with an electron-withdrawing group on a phenyl substituent can induce a new, lower-energy electronic transition with charge-transfer character. unito.it This "push-pull" effect, where electron density is pushed from a donor region to an acceptor region upon excitation, is a common strategy to red-shift emission and influence other photophysical parameters. mdpi.com

Position and Steric Hindrance: The position of substituents is critical. In the related imidazo[5,1-a]isoquinoline system, substituents at position 1 are often slightly rotated out of the plane of the core, which can reduce their influence on the molecule's quantum yield and spectroscopic properties due to decreased conjugation. uni-giessen.de In contrast, substituents at position 1 of the isomeric imidazo[1,5-a]quinolines tend to be in plane with the core, resulting in an enlargement of the delocalized π-system. uni-giessen.de The introduction of bulky groups can force parts of the molecule, such as the biphenyl unit, to twist, altering the degree of π-conjugation and thereby affecting the absorption and emission spectra.

Design Principles: Based on these relationships, several design principles emerge for tailoring the properties of these compounds:

Tuning Emission Color: The emission wavelength can be controlled by modifying the core isomeric structure and by introducing substituents that alter the HOMO-LUMO gap. EWGs generally lead to red-shifted emission, while altering the core can induce significant blue shifts. uni-giessen.deunito.it

Enhancing Quantum Yield: Maximizing the fluorescence quantum yield is often a primary goal. This can be achieved by optimizing the substitution pattern to control the balance of electron-donating and -withdrawing characteristics and to influence the overlap between HOMO and LUMO orbitals. uni-giessen.de For instance, a maximum quantum yield of 48% was achieved for a 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline through an optimized substitution pattern. researchgate.net

Controlling Stokes Shift: A large Stokes shift (the separation between the absorption and emission maxima) is desirable in many applications to minimize re-absorption. The molecular structure influences the degree of geometric relaxation in the excited state, which in turn affects the Stokes shift. Imidazo[1,5-a]quinolines have been noted to show substantially larger Stokes shifts than their imidazo[5,1-a]isoquinoline counterparts. uni-giessen.deresearchgate.net

By systematically modifying the core heterocyclic structure and the substituents at various positions, it is possible to fine-tune the electrochemical and photophysical properties of biphenyl-substituted imidazo[2,1-a]isoquinolines for specific applications.

Vi. Applications of 2 1,1 Biphenyl 4 Yl Imidazo 2,1 a Isoquinoline in Advanced Materials Science

Organic Light-Emitting Diode (OLED) Applications (Emitters, Host Materials, Electron Injectors)

The imidazo[2,1-a]isoquinoline (B1217647) framework is known for its high thermal stability and luminescent properties, making it a promising candidate for OLED technology. The introduction of a biphenyl (B1667301) substituent is a common strategy to enhance these characteristics further. While detailed performance metrics for 2-([1,1'-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline in OLED devices are not extensively documented in publicly available literature, the properties of analogous compounds suggest its potential roles.

Derivatives of imidazo[1,5-a]quinolines, which are structurally related, are noted for their intense blue luminescence, a key feature for developing full-color displays. These related compounds have been investigated as potential blue emitters, which remains a significant challenge in OLED technology due to the need for high quantum yields and long operational lifetimes. For instance, certain imidazo[5,1-a]isoquinolines have demonstrated fluorescence quantum yields as high as 48%. The biphenyl moiety in the target compound is expected to enhance charge transport capabilities and thermal stability, making it a candidate for use as a bipolar host material. Bipolar hosts are crucial for balancing electron and hole injection and transport within the emissive layer of an OLED, leading to improved efficiency and device lifetime.

Development of Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the imidazo[2,1-a]isoquinoline core makes it an excellent scaffold for creating fluorescent probes and chemical sensors. The photophysical properties of these compounds, such as their fluorescence emission maxima and quantum yield, can be sensitive to their local environment, including polarity, pH, and the presence of specific analytes. This sensitivity allows for the design of sensors that signal the presence of a target molecule or a change in environmental conditions through a measurable change in their fluorescent output.

While specific sensor applications of this compound are not detailed, related isoquinoline (B145761) and imidazo-heterocycle derivatives have been successfully employed as fluorescent scaffolds. For example, the imidazo[1,5-a]pyridine (B1214698) scaffold, another related structure, is recognized for its remarkable photophysical properties and has been used to develop probes for cell membranes. The biphenyl group on the target molecule could be functionalized to introduce specific recognition sites for analytes, thereby creating highly selective and sensitive chemical sensors.

Optoelectronic Device Components

Beyond OLEDs, the electronic properties of this compound suggest its potential use in a broader range of optoelectronic devices. The combination of the electron-deficient imidazo[2,1-a]isoquinoline core and the electron-rich biphenyl moiety can create a molecule with good charge carrier mobility. This characteristic is vital for components in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

In OFETs, such materials can serve as the active semiconductor layer, while in OPVs, they could function as either donor or acceptor materials, depending on their energy levels relative to other materials in the device. The high thermal and morphological stability associated with this class of compounds is also a significant advantage for ensuring the long-term operational stability of these devices.

Ligand Design in Coordination Chemistry (non-biological focus)

The nitrogen atoms within the imidazo[2,1-a]isoquinoline core can act as coordination sites for metal ions, making this scaffold a versatile building block for designing ligands in coordination chemistry. The resulting metal complexes can exhibit novel photophysical, electronic, and catalytic properties. The rigid structure of the ligand can enforce specific geometries on the metal center, which is a key aspect in the design of functional coordination compounds.

For example, imidazo[1,5-a]pyridine-based compounds have been utilized in coordination chemistry to create emissive materials. The biphenyl substituent on this compound provides an additional site for functionalization, allowing for the tuning of the ligand's electronic properties and the assembly of more complex, multidimensional coordination polymers or metal-organic frameworks (MOFs). These materials have potential applications in areas such as catalysis, gas storage, and chemical sensing.

Potential in Other Emerging Material Science Disciplines

The unique combination of properties offered by this compound opens up possibilities in other emerging areas of materials science. Its robust structure and photophysical characteristics could be exploited in the development of materials for nonlinear optics, where compounds with large second- or third-order optical nonlinearities are required for applications in optical communications and data processing.

Furthermore, the compound could be explored as a component in photoresponsive materials, where its interaction with light could be used to trigger changes in material properties such as shape, color, or conductivity. As research continues to uncover the fundamental properties of this and related molecules, new and innovative applications in advanced materials are likely to emerge.

Vii. Future Research Directions and Perspectives for Biphenyl Substituted Imidazo 2,1 a Isoquinolines

Innovations in Synthetic Methodologies and Process Intensification

While various methods exist for the synthesis of the imidazo[2,1-a]isoquinoline (B1217647) scaffold, future efforts will likely concentrate on diversity-oriented and more efficient strategies. rsc.orgnih.gov The development of one-pot tandem or domino reactions, which allow for the construction of complex molecular architectures from simple starting materials in a single operation, represents a significant avenue for improvement. nih.gov These methods are not only step- and atom-economical but also reduce waste and purification challenges. nih.govnih.gov

Furthermore, merging strategies like C-C cleavage (retro-Claisen and decarboxylation) with classical C-H functionalization/condensation processes could offer precise control over substitution patterns on the core structure. rsc.org The exploration of novel catalytic systems, including transition-metal-free approaches, is another critical frontier. nih.govrsc.org For instance, visible-light-catalyzed formal [3+2] annulation-aromatization reactions present an environmentally friendly method for creating C-C and C-N bonds in one pot. researchgate.net Process intensification, through techniques like continuous flow processing and microwave-assisted synthesis, can lead to reduced reaction times, higher yields, and improved safety profiles, making the synthesis of these compounds more scalable and industrially viable. beilstein-journals.orgjddhs.com

Synthetic StrategyPotential AdvantagesKey Research Focus
One-Pot Tandem Reactions Step- and atom-economy, reduced waste, operational simplicity. nih.govbeilstein-journals.orgDevelopment of novel multi-component reactions (MCRs). beilstein-journals.orgbeilstein-journals.org
Advanced C-H Functionalization Direct modification of the core structure, high efficiency. rsc.orgMerging C-C cleavage with C-H activation. rsc.org
Transition-Metal-Free Catalysis Reduced cost, lower toxicity, simplified purification. nih.govHypervalent iodine or visible-light photocatalysis. researchgate.netnih.gov
Process Intensification Faster reactions, higher yields, scalability, improved safety. jddhs.comMicrowave-assisted and continuous flow synthesis. jddhs.com

Integration of Advanced In Situ Characterization Techniques

To optimize synthetic protocols and gain a deeper understanding of reaction mechanisms, the integration of advanced in situ characterization techniques is paramount. Real-time monitoring of reaction kinetics, intermediate formation, and catalyst behavior can provide invaluable insights that are often missed with traditional offline analysis.

Future research should focus on applying techniques such as Process Analytical Technology (PAT), which includes in situ Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the continuous tracking of reactant consumption and product formation, enabling precise control over reaction conditions and facilitating rapid optimization. For studying the formation and properties of these materials in solid-state applications like OLEDs, techniques like in situ UV-Vis spectroscopy and photoluminescence measurements during device fabrication and operation can reveal critical information about film morphology and stability.

Deeper Elucidation of Excited-State Dynamics and Mechanisms

The potential of 2-([1,1'-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline in optoelectronic applications is intrinsically linked to its excited-state properties. uni-giessen.deuni-giessen.de A comprehensive understanding of the dynamics of photoexcitation, energy transfer, and relaxation pathways is crucial for designing more efficient materials.

Future investigations will employ advanced time-resolved spectroscopic techniques, such as femtosecond transient absorption and time-resolved photoluminescence, to map the entire lifecycle of the excited state. These studies can clarify the roles of various decay channels, including fluorescence, intersystem crossing, and non-radiative decay. A key area of interest is the torsional motion between the two phenyl rings of the biphenyl (B1667301) group, which can significantly influence the relaxation of the first excited state (S1). nih.gov Understanding how solvent viscosity and polarity affect these dynamics will be critical for tailoring the molecule's performance in different environments. nih.gov This knowledge is essential for optimizing properties like quantum yield and developing materials with specific characteristics, such as thermally activated delayed fluorescence (TADF). uni-giessen.de

Computational Design and Predictive Modeling for Targeted Properties

Computational chemistry and predictive modeling are indispensable tools for accelerating the discovery and design of new materials. nih.gov By using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict the geometric, electronic, and photophysical properties of novel biphenyl-substituted imidazo[2,1-a]isoquinoline derivatives before they are synthesized. uni-giessen.deresearchgate.netnih.gov

Future computational work will focus on building robust models that can accurately predict key parameters such as HOMO/LUMO energy levels, absorption and emission spectra, and quantum yields. researchgate.net These models can be used to screen virtual libraries of compounds, identifying candidates with desired properties for specific applications, such as deep-blue emitters for OLEDs. uni-giessen.demdpi.com Furthermore, molecular dynamics simulations can provide insight into how intermolecular interactions and solid-state packing affect material performance, guiding the design of molecules with improved charge transport and stability in thin films. mdpi.com

Computational MethodPredicted PropertiesResearch Goal
Density Functional Theory (DFT) HOMO/LUMO energies, molecular geometry, electronic structure. uni-giessen.deScreen candidates for suitable energy levels for OLEDs.
Time-Dependent DFT (TD-DFT) UV-Vis absorption, fluorescence spectra, excited-state properties. researchgate.netDesign molecules with targeted emission colors and high quantum yields.
Molecular Dynamics (MD) Solid-state packing, intermolecular interactions, charge transport.Optimize molecular structure for enhanced device performance and stability.
Quantum Theory of Atoms in Molecules (QTAIM) Nature of chemical bonds and non-covalent interactions. nih.govUnderstand structure-property relationships.

Exploration of Novel Material Science Applications with Enhanced Performance

The primary application focus for imidazo[2,1-a]isoquinoline derivatives has been in Organic Light-Emitting Diodes (OLEDs), particularly as blue fluorescent emitters. uni-giessen.deuni-giessen.deresearchgate.net Future research will aim to enhance their performance in this area by improving quantum efficiency, color purity, and operational lifetime. uni-giessen.dersc.org This can be achieved through strategic molecular design, such as introducing electron-rich or electron-poor groups to fine-tune emission wavelengths and increase quantum yields. uni-giessen.de

Beyond fluorescent emitters, there is potential to develop these compounds as host materials for phosphorescent OLEDs (PHOLEDs), leveraging their potentially high triplet energies and good charge carrier mobilities. mdpi.com The rigid, planar structure of the imidazo[2,1-a]isoquinoline core could also be exploited in other areas of organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Exploring their utility as fluorescent probes for bioimaging is another promising direction, given their intrinsic photophysical properties. researchgate.netunito.it

Sustainable and Green Chemical Approaches in Synthesis and Application

In line with the global push for environmental responsibility, future research must prioritize the development of sustainable and green approaches for the synthesis and application of these compounds. mdpi.com This involves adhering to the principles of green chemistry, such as maximizing atom economy, using safer solvents, and reducing energy consumption. jddhs.comresearchgate.net

Key strategies include the use of environmentally benign solvents like water, ethanol, or bio-based solvents, and the development of solvent-free reaction conditions. mdpi.comresearchgate.net Employing reusable heterogeneous catalysts can minimize waste associated with catalyst separation and disposal. nih.gov Energy-efficient techniques such as microwave and ultrasound-assisted synthesis will continue to be important. jddhs.comnih.gov The entire lifecycle of the compounds, from the selection of renewable starting materials to their ultimate disposal and biodegradability, should be considered to minimize their environmental impact. jddhs.com

Q & A

Q. What are the reliable synthetic routes for 2-([1,1'-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step strategies, such as Suzuki-Miyaura cross-coupling to attach the biphenyl group, followed by cyclization to form the imidazo-isoquinoline core. Key intermediates should be characterized via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) . Final purity is validated using HPLC with UV detection (λ = 254 nm) and elemental analysis (EA) to confirm >98% purity. X-ray crystallography (as applied in analogous imidazo[4,5-f]phenanthroline derivatives) can resolve structural ambiguities .

Q. Which spectroscopic techniques are critical for characterizing this compound’s electronic and structural properties?

  • Methodological Answer :
  • UV-Vis and Fluorescence Spectroscopy : To study π→π* transitions and emissive properties, especially relevant for optoelectronic applications.
  • FT-IR : Confirms functional groups (e.g., C=N stretches in imidazole rings).
  • Solid-State NMR : Resolves crystallographic packing effects, as demonstrated in imidazo[4,5-c]quinoline derivatives .
  • Single-Crystal X-Ray Diffraction : Essential for absolute configuration determination, as shown in structurally related compounds .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) . Statistical Design of Experiments (DoE) can further optimize yields by analyzing variables like catalyst loading and reaction time .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • Batch Comparison : Use 1H^1H-NMR chemical shift deviations (<0.05 ppm) and LC-MS to detect trace impurities.
  • Computational Validation : Compare experimental NMR shifts with computed values (GIAO method) to identify isomerization or tautomeric forms .
  • Crystallographic Analysis : Resolve structural discrepancies, as applied in imidazo[4,5-f]phenanthroline studies .

Q. How does the biphenyl substituent influence the compound’s electronic properties compared to analogs?

  • Methodological Answer :
  • DFT Calculations : Analyze HOMO/LUMO distributions to assess conjugation effects. For example, biphenyl groups enhance π-delocalization, lowering bandgaps by ~0.3 eV compared to phenyl analogs .
  • Cyclic Voltammetry : Quantify redox potentials (e.g., E1/2_{1/2} for oxidation/reduction) to correlate substituent effects with charge-transfer efficiency.

Q. What catalytic systems are effective for functionalizing the imidazo-isoquinoline core?

  • Methodological Answer :
  • Palladium Catalysis : Effective for C–H arylation (e.g., Pd(OAc)2_2/PPh3_3 with Cs2_2CO3_3 base in DMF at 110°C).
  • Photoredox Catalysis : Enables radical-mediated functionalization under blue light (e.g., Ir(ppy)3_3 as a catalyst) .
  • DoE Optimization : Screen catalysts (e.g., CuI vs. PdCl2_2) using a factorial design to maximize regioselectivity .

Data Analysis and Experimental Design

Q. How can researchers design experiments to address low reproducibility in synthesis?

  • Methodological Answer :
  • Robustness Testing : Vary critical parameters (e.g., moisture levels, inert gas purity) using a Plackett-Burman design to identify sensitivity factors .
  • In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation in real time .

Q. What computational tools are recommended for modeling this compound’s interactions in biological systems?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Predict binding affinities to target proteins (e.g., kinases).
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Modeling : Relate structural features (e.g., logP, polar surface area) to bioactivity using partial least squares regression .

Conflict Resolution and Comparative Studies

Q. How should researchers interpret conflicting data on the compound’s solubility and stability?

  • Methodological Answer :
  • Solvent Screening : Use a ternary phase diagram (e.g., DMSO/water/ethanol) to identify optimal solubility ranges.
  • Accelerated Stability Studies : Store samples under ICH guidelines (25°C/60% RH) and monitor degradation via HPLC-UV. Computational models (e.g., COSMO-RS) predict solubility in untested solvents .

Q. What comparative frameworks are suitable for benchmarking this compound against structural analogs?

  • Methodological Answer :
  • Principal Component Analysis (PCA) : Compare electronic (HOMO/LUMO), steric (Taft steric parameters), and solubility (logS) descriptors across analogs .
  • Biological Assays : Use standardized protocols (e.g., IC50_{50} in cancer cell lines) to rank efficacy, as done for imidazo[4,5-c]quinoline derivatives .

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2-([1,1'-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline
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2-([1,1'-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.